“2-Amino-3-(thiazol-4-yl)propanoic acid” is a research compound with the molecular formula C6H8N2O2S . It is also known as DL-4-Thiazolylalanine .
The synthesis of similar compounds typically involves multiple steps. For instance, 3-(2-amino-1,3-thiazol-4-yl)propanoic acid can be synthesized by reacting 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide to form 2-(Pyridin-2-yl)-1,3-thiazol-4-amine. The resulting amine is then purified and reacted with propanoic acid in the presence of hydrochloric acid to form 3-propanoic acid.
The molecular structure of “2-Amino-3-(thiazol-4-yl)propanoic acid” can be represented by the InChI code: InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)
. This indicates that the compound contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .
The molecular weight of “2-Amino-3-(thiazol-4-yl)propanoic acid” is 172.21 g/mol . It has a complexity of 154 and a topological polar surface area of 104 Ų . The compound has two hydrogen bond donors and five hydrogen bond acceptors .
The synthesis of 2-Amino-3-(thiazol-4-yl)propanoic acid can be achieved through various methods:
The molecular structure of 2-Amino-3-(thiazol-4-yl)propanoic acid can be described as follows:
2-Amino-3-(thiazol-4-yl)propanoic acid participates in several types of chemical reactions:
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.
The mechanism of action for 2-Amino-3-(thiazol-4-yl)propanoic acid primarily involves its interaction with biological targets:
The thiazole ring can interact with enzymes and receptors, modulating their activity. Specifically:
Additionally, it may interact with DNA and proteins, influencing various cellular pathways and processes.
The compound exhibits typical properties associated with amino acids:
These properties make it suitable for various applications in biochemical research .
2-Amino-3-(thiazol-4-yl)propanoic acid has several notable applications:
Research has indicated its role in enzymatic catalysis, particularly in synthesizing other biologically relevant compounds .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: